

Recommended working concentration of G140 in THP1 cells

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Compound of Interest					
Compound Name:	G140				
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G140 Application Notes and Protocols for THP-1 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **G140**, a potent and selective inhibitor of human cyclic GMP-AMP synthase (cGAS), in experiments involving the human monocytic cell line, THP-1. This document outlines the recommended working concentrations, detailed experimental protocols, and the underlying signaling pathway.

Introduction to G140

G140 is a small-molecule inhibitor that specifically targets human cGAS, a key sensor in the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA).[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway. This signaling cascade leads to the production of type I interferons and other pro-inflammatory cytokines.[1] **G140** competitively inhibits the catalytic pocket of cGAS, thereby blocking cGAMP synthesis and downstream inflammatory responses.[2][3] Its high potency and selectivity make it a valuable tool for studying the cGAS-STING pathway and a potential therapeutic candidate for autoimmune and inflammatory diseases.[2][3]

Quantitative Data Summary



The following table summarizes the key quantitative data for **G140** in biochemical and cellular assays, with a focus on THP-1 cells.

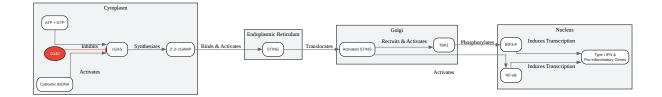
Parameter	Value	Cell Type/System	Notes	Reference
Biochemical IC₅o (h-cGAS)	14.0 nM	Recombinant human cGAS	Potency against the purified human enzyme.	[4][5]
Biochemical IC50 (m-cGAS)	442 nM	Recombinant mouse cGAS	Shows selectivity for the human over the mouse enzyme.	[4][5]
Cellular IC₅o (IFNB1 mRNA)	1.70 μΜ	THP-1 cells	Inhibition of interferon-beta 1 gene expression.	[4][5][6]
Cellular IC₅o (CXCL10 mRNA)	~2 μM	THP-1 cells	Inhibition of C-X-C Motif Chemokine Ligand 10 gene expression.	[6]
Cellular LD₅o	>100 μM	THP-1 cells	Demonstrates a significant window between efficacy and toxicity.	[4][6]

Recommended Working Concentration: Based on the cellular IC $_{50}$ values, a starting working concentration range of 1-10 μ M is recommended for experiments in THP-1 cells. The optimal concentration may vary depending on the specific experimental conditions and desired level of inhibition.

Signaling Pathway



The diagram below illustrates the cGAS-STING signaling pathway and the point of inhibition by **G140**.



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Caption: The cGAS-STING signaling pathway and **G140**'s point of inhibition.

Experimental Protocols Cellular cGAS Inhibition Assay in THP-1 Cells

This protocol assesses the ability of **G140** to inhibit the cGAS-STING pathway in the human monocytic cell line, THP-1, by measuring the downstream expression of interferon-stimulated genes.

Materials:

- THP-1 cells (ATCC TIB-202)
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 10 mM HEPES, 1 mM sodium pyruvate, and 0.05 mM 2-mercaptoethanol
- Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)



- Transfection reagent suitable for dsDNA delivery (e.g., Lipofectamine 2000)
- Herring Testes DNA (HT-DNA) or other dsDNA stimulus
- G140 compound
- DMSO (vehicle control)
- RNA extraction kit
- qRT-PCR reagents (primers for IFNB1, CXCL10, and a housekeeping gene like GAPDH or ACTB)
- Multi-well cell culture plates

Procedure:

- Cell Culture: Culture THP-1 monocytes in suspension. For experiments requiring adherent macrophages, differentiate THP-1 cells by treating with 25-100 ng/mL PMA for 24-48 hours, followed by a 24-hour rest period in fresh, PMA-free medium.
- Seeding: Seed THP-1 cells (differentiated or undifferentiated) in a multi-well plate at a density that allows for optimal growth and transfection efficiency.
- Pre-treatment: Pre-treat the cells with serial dilutions of **G140** (e.g., 0.1, 0.3, 1, 3, 10 μ M) or DMSO (vehicle control) for 1 hour.
- Stimulation: Transfect the cells with dsDNA (e.g., 1-2 μg/mL HT-DNA) using a suitable transfection reagent according to the manufacturer's instructions to stimulate the cGAS pathway. Include a non-stimulated control.
- Incubation: Incubate the cells for 4-6 hours post-transfection.
- RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
- qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of IFNB1, CXCL10, and the housekeeping gene.



Data Analysis: Normalize the expression of the target genes to the housekeeping gene.
 Calculate the percentage of inhibition for each G140 concentration relative to the DMSO-treated, dsDNA-stimulated control. Determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Cytotoxicity Assay

This protocol determines the cytotoxic effect of **G140** on THP-1 cells to establish the therapeutic window.

Materials:

- THP-1 cells
- Complete RPMI-1640 medium
- **G140** compound
- DMSO (vehicle control)
- Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
- 96-well clear or opaque-walled cell culture plates

Procedure:

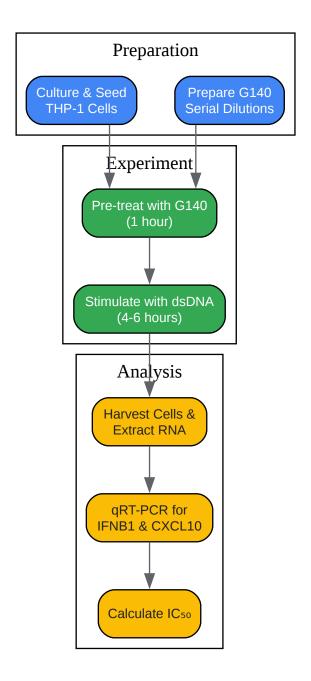
- Seeding: Seed THP-1 cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.
- Treatment: Treat the cells with a range of **G140** concentrations (e.g., 1, 10, 50, 100, 200 μ M) and a DMSO control.
- Incubation: Incubate the cells for 24-48 hours.
- Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
- Data Acquisition: Measure the luminescence or absorbance using a microplate reader.



• Data Analysis: Normalize the viability of **G140**-treated cells to the DMSO-treated control cells. Plot the percentage of cell viability against the **G140** concentration to determine the LD₅₀ (the concentration that causes 50% cell death).

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the inhibitory activity of **G140** in THP-1 cells.





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Caption: Experimental workflow for **G140** evaluation in THP-1 cells.

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